![molecular formula C23H23N5O3S B2664813 2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone CAS No. 852145-41-6](/img/structure/B2664813.png)
2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
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Description
2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality 2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
One notable application of related triazolinone derivatives involves their use as herbicides. Research has demonstrated that certain compounds within this class exhibit significant herbicidal activities, targeting the protoporphyrinogen oxidase (Protox) pathway, a critical mechanism in plant biology. This pathway has been identified as an essential target for herbicide action, with certain compounds displaying promising efficacy in controlling broadleaf weeds in agricultural settings (Luo et al., 2008).
Antimicrobial Activities
Another research focus has been the synthesis and evaluation of 1,2,4-triazole derivatives for antimicrobial activities. These studies involve the creation of novel compounds with potential applications in combating microbial infections. Compounds synthesized from reactions involving various ester ethoxycarbonylhydrazones have shown good to moderate antimicrobial activities against a range of microorganisms, suggesting potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Antioxidant Properties
Research has also been conducted on the synthesis of derivatives with antioxidant properties. These studies have shown that certain synthesized compounds exhibit effective antioxidant capabilities, which could be beneficial in various pharmaceutical and cosmetic applications. The evaluation of antioxidant activities includes analyzing radical scavenging activities and comparing these activities to those of standard antioxidant compounds (Çetinkaya et al., 2012).
Imaging Agents for Parkinson's Disease
In the context of neurodegenerative diseases, some compounds have been synthesized for potential use as imaging agents in Parkinson's disease. Specifically, compounds have been developed for imaging the LRRK2 enzyme, which is implicated in the pathology of Parkinson's disease. The synthesis of these compounds and their evaluation as positron emission tomography (PET) agents represent a crucial step toward better understanding and diagnosing neurodegenerative conditions (Wang et al., 2017).
properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-30-17-6-4-5-16(13-17)28-22(19-14-24-20-8-3-2-7-18(19)20)25-26-23(28)32-15-21(29)27-9-11-31-12-10-27/h2-8,13-14,24H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREVKQDUTVZXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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